molecular formula C18H21ClN2OS B2881180 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide CAS No. 2034490-23-6

2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide

货号 B2881180
CAS 编号: 2034490-23-6
分子量: 348.89
InChI 键: GVVKBPDMLIJLNE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide, also known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. This compound selectively inhibits the activity of the protein kinase CHK1, which is a key regulator of the DNA damage response pathway. CHK1 is involved in the repair of damaged DNA, and its inhibition can lead to the accumulation of DNA damage and cell death in cancer cells.

作用机制

CHK1 is a protein kinase that is involved in the DNA damage response pathway. When DNA damage occurs, CHK1 is activated and phosphorylates downstream targets that are involved in DNA repair and cell cycle regulation. Inhibition of CHK1 activity leads to the accumulation of DNA damage and cell death in cancer cells. 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide selectively inhibits CHK1 activity by binding to the ATP-binding site of the protein kinase domain.
Biochemical and Physiological Effects
This compound has been shown to selectively inhibit CHK1 activity in cancer cells, leading to the accumulation of DNA damage and cell death. The compound has also been shown to enhance the efficacy of DNA-damaging agents and PARP inhibitors. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound has minimal effects on normal cells, making it a promising candidate for cancer therapy.

实验室实验的优点和局限性

One advantage of 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide is its selectivity for CHK1, which minimizes off-target effects. The compound has also been shown to have minimal effects on normal cells, making it a promising candidate for cancer therapy. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the compound has a short half-life, which can limit its efficacy in vivo.

未来方向

For research on 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide include the development of more potent and selective CHK1 inhibitors, as well as the investigation of its potential applications in combination therapy with other cancer treatments. In addition, the compound could be further studied for its potential applications in the treatment of other types of cancer, as well as its effects on normal cells. The development of more effective formulations and delivery methods could also improve the efficacy of this compound in vivo.

合成方法

The synthesis of 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-chloroaniline with ethyl 2-bromoacetate to form the intermediate compound 2-(2-chlorophenyl)acetamide. The second step involves the reaction of this intermediate with cyclohexyl isothiocyanate to form the thiazole ring, resulting in the formation of this compound. The purity of the compound can be improved by recrystallization or chromatography.

科学研究应用

2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide has been extensively studied for its potential applications in cancer therapy. The compound has been shown to selectively inhibit CHK1 activity, leading to the accumulation of DNA damage and cell death in cancer cells. This makes it a promising candidate for combination therapy with DNA-damaging agents such as chemotherapy or radiation therapy. In addition, this compound has been shown to enhance the efficacy of PARP inhibitors, which are used to treat cancers with defects in DNA repair pathways. The compound has also been studied for its potential applications in the treatment of neuroblastoma, a type of childhood cancer.

属性

IUPAC Name

2-(2-chlorophenyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2OS/c19-15-9-5-4-8-14(15)10-17(22)20-11-18-21-16(12-23-18)13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVKBPDMLIJLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。